2-Naphthoxyacetic acid (BNOA, CAS 120-23-0), also known as β-naphthoxyacetic acid, is a highly stable, synthetic auxin and plant growth regulator characterized by a naphthyl ether linkage. For industrial and laboratory procurement, its value proposition centers on its structural robustness compared to natural indole-based auxins, offering superior thermal and photostability in aqueous media. As a weak acid (pKa 3.2), it is widely utilized as a dependable active ingredient in agricultural formulations for parthenocarpic fruit set, and as a persistent morphogenetic trigger in in vitro plant tissue culture . Unlike highly volatile or rapidly degrading natural hormones, BNOA's hydrophobic naphthyl fragment ensures sustained biological activity, making it a preferred selection for long-term cell elongation, callus proliferation, and targeted auxin transport assays [1].
Substituting 2-Naphthoxyacetic acid with its positional isomer, 1-Naphthoxyacetic acid (1-NOA), or with natural Indole-3-acetic acid (IAA) results in fundamental protocol failures. 1-NOA is a potent inhibitor of both auxin influx and efflux carriers, meaning it completely arrests cellular auxin transport; conversely, 2-NOA maintains efflux activity and functions intracellularly as an active growth-promoting auxin [1]. Procuring the wrong isomer will actively suppress the very morphogenetic responses a researcher intends to stimulate. Furthermore, substituting BNOA with natural IAA in tissue culture media leads to rapid loss of titer due to IAA's susceptibility to photo-oxidation and enzymatic degradation (IAA oxidase). BNOA's naphthyl structure resists these degradation pathways, ensuring that calculated molar concentrations remain active throughout prolonged incubation cycles or after thermal sterilization[2].
The positional isomers 1-NOA and 2-NOA exhibit radically different behaviors in cellular transport assays. At 10 μM concentrations, 1-NOA acts as a comprehensive transport inhibitor, blocking both auxin influx and efflux carriers entirely. In stark contrast, 10 μM 2-NOA competitively inhibits influx but leaves efflux carriers (such as PIN proteins) active [1]. This allows 2-NOA to act as an intracellular auxin agonist without locking down the cell's broader transport machinery.
| Evidence Dimension | Auxin Efflux Carrier Inhibition |
| Target Compound Data | 2-NOA (10 μM): Efflux carriers remain active |
| Comparator Or Baseline | 1-NOA (10 μM): Complete blockade of efflux carriers |
| Quantified Difference | Dichotomous functional response (Agonist vs. Complete Inhibitor) |
| Conditions | Tobacco BY-2 cell suspension accumulation assays |
Procuring the 1-NOA isomer by mistake will completely halt cellular auxin transport, whereas 2-NOA is required for active growth promotion and targeted influx studies.
The substitution of the indole ring with a naphthyl fragment fundamentally alters the compound's acidity and stability. 2-Naphthoxyacetic acid possesses a pKa of 3.2, making it a stronger acid than natural Indole-3-acetic acid (IAA, pKa 4.8) [1]. This structural modification prevents the rapid photo-oxidative and enzymatic degradation that plagues IAA in aqueous environments, allowing BNOA to maintain its auxin-mimicking properties over extended periods.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | BNOA: pKa 3.2 |
| Comparator Or Baseline | IAA: pKa 4.8 |
| Quantified Difference | 1.6 pKa unit shift; significantly higher stability of the hydrophobic fragment |
| Conditions | Aqueous environment / Lipid membrane models |
BNOA's enhanced stability drastically reduces the need for frequent media replenishment or filter sterilization in long-term tissue culture workflows.
Because BNOA is predominantly hydrophobic, direct dissolution in cold water is highly inefficient and prone to precipitation. However, it achieves excellent solubility in organic solvents, reaching concentrations of ≥ 100 mg/mL (approx. 494.5 mM) in DMSO with ultrasonic assistance . This necessitates a two-step formulation process for media preparation, where the API is first dissolved in DMSO or ethanol before aqueous dilution.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | ≥ 100 mg/mL in DMSO (with sonication) |
| Comparator Or Baseline | Cold water: Slightly soluble / negligible |
| Quantified Difference | Orders of magnitude higher solubility in polar aprotic solvents |
| Conditions | In vitro stock solution preparation at room temperature |
Guides procurement to ensure appropriate organic solvents are sourced alongside the API to prevent precipitation in automated dosing systems.
In agricultural applications, BNOA is highly effective at inducing seedless fruit set under suboptimal environmental conditions. Applications of 50 ppm 2-NOA (often formulated as Ortomone or Betapal) significantly increase fruit yield and parthenocarpic development in tomatoes grown under low night temperatures (13-16°C) or low irradiance, conditions where untreated controls or weaker auxins like IBA fail to produce viable commercial yields[1].
| Evidence Dimension | Parthenocarpic Fruit Yield |
| Target Compound Data | 50 ppm 2-NOA: Significant yield increase under stress |
| Comparator Or Baseline | IBA / Untreated: Minimal to no significant increase |
| Quantified Difference | Overcomes low-temperature depressive effects on fruit swelling |
| Conditions | Out-of-season greenhouse cultivation (13-16°C night temps) |
Provides direct justification for selecting BNOA as the active ingredient in commercial fruit-setting sprays over less effective natural auxins.
Due to its superior thermal and photostability compared to natural IAA, BNOA is the ideal synthetic auxin for long-term plant tissue culture. It is specifically procured for media formulations requiring prolonged incubation cycles for callus induction and somatic embryogenesis, minimizing the need for frequent media replacement [1].
BNOA is a primary active ingredient for agricultural sprays designed to induce seedless fruit development (parthenocarpy). It is the preferred choice for tomato and strawberry cultivation in out-of-season or stress-temperature environments (e.g., 13-16°C), where it reliably overcomes the depressive effects of low irradiance and cold on fruit swelling[2].
In plant physiology research, 2-NOA is procured alongside its isomer 1-NOA to map membrane dynamics. Because 2-NOA competitively inhibits influx but leaves efflux carriers active, it serves as a precise molecular probe for isolating efflux-specific mechanisms in cell suspension models [1].
Irritant